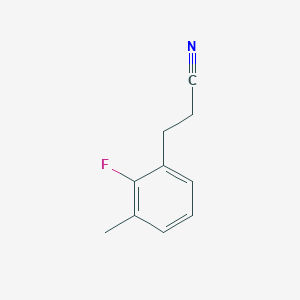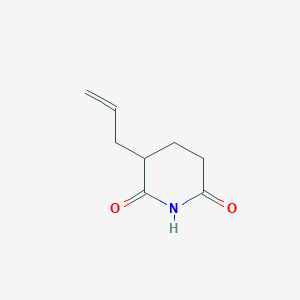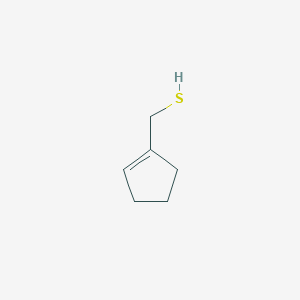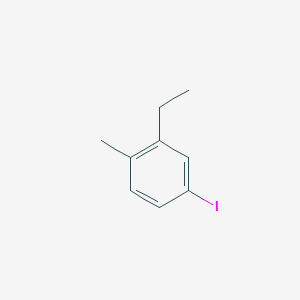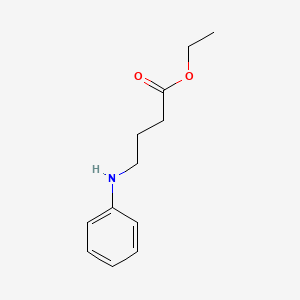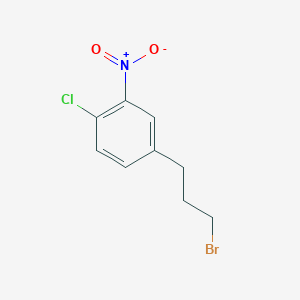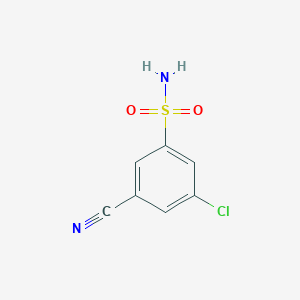![molecular formula C16H13NO5S B13504865 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a sulfonic acid group, a methyl group, and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid typically involves the reaction of salicylic acid with hydroxymethyl phthalimide in the presence of ethanol and concentrated hydrochloric acid. The mixture is refluxed for about four hours, cooled, and the precipitates are separated, dried, and crystallized with acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of functionalized compounds.
Aplicaciones Científicas De Investigación
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit the catalytic activity of various enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanenitrile
- 5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H13NO5S |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H13NO5S/c1-10-6-7-11(8-14(10)23(20,21)22)9-17-15(18)12-4-2-3-5-13(12)16(17)19/h2-8H,9H2,1H3,(H,20,21,22) |
Clave InChI |
RUVWFMXGYZDUNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



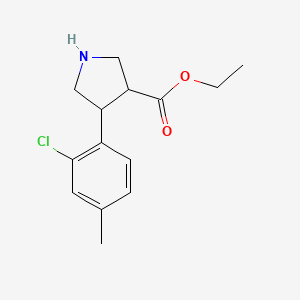
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
